Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which has gained prominence due to its immunosuppressive properties, particularly in the context of organ transplantation. MMF has been approved for preventing renal allograft rejection and is now widely used in maintenance immunosuppressive therapy for various organ transplants. Its mechanism of action is distinct from other immunosuppressants, as it specifically inhibits the de novo pathway of purine synthesis, which is crucial for lymphocyte proliferation. This targeted approach allows MMF to suppress immune responses effectively while minimizing the impact on other rapidly dividing cell lines6.
MMF is primarily used to prevent acute and chronic allograft rejection in kidney, pancreas, liver, and heart transplantation. Its nonnephrotoxic nature and lack of induction of fibrogenic factors like transforming growth factor-beta make it a favorable option compared to calcineurin inhibitors. MMF has also shown efficacy in reducing arterial smooth muscle cell proliferation, which contributes to graft proliferative arteriopathy, and may delay the onset or progression of graft atherosclerosis156.
MMF has been found to be beneficial in the treatment of autoimmune diseases such as lupus nephritis. In murine models, MMF treatment led to a significant reduction in albuminuria and glomerulonephritis severity. It also decreased the binding of immune complexes in the glomerular capillary wall, indicating a potential mechanism by which MMF suppresses the development of lupus glomerulonephritis8.
Beyond its immunosuppressive actions, MMF has demonstrated antifibrotic properties. It inhibits the proliferation of various non-immune cell lines, including smooth muscle cells, renal tubular cells, mesangial cells, and fibroblasts. In animal studies, MMF ameliorated renal lesions in immune-mediated diseases and was effective in non-immune-mediated renal damage. In humans, MMF has shown promise in reducing proteinuria in steroid-resistant nephrotic syndrome and in the prevention and treatment of chronic allograft nephropathy and calcineurin inhibitor toxicity4.
While MPA is currently used as an immunosuppressant, its anticancer action has been explored due to its ability to inhibit IMPDH. New analogs of MPA have been synthesized to improve binding affinity and exhibit enhanced cytotoxicity in tumor cell lines, suggesting a potential role for MPA and its derivatives as anticancer agents7.
MMF has been reported to have synergistic activity with other agents, such as valganciclovir for treating cytomegalovirus infection. Additionally, in experimental animals, MMF combined with angiotensin-converting enzyme inhibitors or angiotensin II receptor antagonists may prevent progression toward end-stage renal disease in chronic allograft, lupus, and diabetic nephropathies1.
The active metabolite of MMF, MPA, is a potent and reversible uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the enzyme responsible for the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP) in the de novo purine synthesis pathway. This inhibition leads to a depletion of guanosine and deoxyguanosine nucleotides, preferentially affecting T and B lymphocytes, which rely heavily on this pathway for proliferation. The reduction in guanine nucleotides in lymphocytes results in the inhibition of DNA synthesis and other GTP-dependent metabolic events, thereby suppressing cell-mediated immune responses and antibody formation13.
MPA also induces apoptosis in T-lymphocytes, suppresses dendritic cell maturation, and can induce differentiation in human monocyte-macrophage cell lines. It decreases the expression of interleukin (IL)-1 while enhancing the expression of the IL-1 receptor antagonist. Furthermore, MPA inhibits adhesion molecule glycosylation and expression, reducing lymphocyte and monocyte recruitment to sites of inflammation. By depleting tetrahydrobiopterin, MPA decreases nitric oxide production by inducible NO synthase, contributing to its anti-inflammatory activity1.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: